Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Ombitasvir ritonavir boosted pharmacokinetic
optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

Cat. No.: S548495

Pharmacokinetic & DDI Profile

Q1: What are the key pharmacokinetic parameters of the ombitasvir/paritaprevir/ritonavir regimen?

The pharmacokinetics of the drugs in this regimen have been characterized in HCV-infected patients through

population modeling. Key parameters and characteristics are summarized below [1] [2] [3].

Table 1: Key Pharmacokinetic Properties

Ombitasvir (NS5A ) ) o Ritonavir (PK
Parameter . Paritaprevir (NS3/4A Inhibitor)

Inhibitor) Booster)
Primary Route Amide hydrolysis, then Hepatic metabolism, primarily by Hepatic
of Elimination oxidation [1] CYP3A4/5 [1] metabolism

(CYP3A) [4]

Apparent Half- 21 - 25 hours [1] Approximately 5.5 hours (without Information not

life ritonavir) [1] specified in
results

Protein Binding  >99% [1] >99% [1] 98-99% [5]
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Ombitasvir (NS5A . . . Ritonavir (PK
Parameter o Paritaprevir (NS3/4A Inhibitor)

Inhibitor) Booster)
Tmax ~4-5 hours [1] ~4-5 hours [1] ~2 hours

(solution, fasting)

[5]

Food Effect AUC increases ~82%; AUC increases ~211%; Information not
Administer with a meal Administer with a meal [1] specified in
[1] results

Impact of Exposure changes are Exposure is 30-60% higher in Information not

Cirrhosis modest; no dose compensated cirrhosis; no dose specified in
adjustment needed [6] adjustment needed [6] results

Q2: What are the core mechanisms behind drug-drug interactions (DDIs) with this regimen?

The DDI potential is high, primarily due to the inclusion of ritonavir and the metabolic profiles of the

antivirals. The following table outlines the key mechanisms [1] [5].

Table 2: Core Drug-Drug Interaction Mechanisms

. . Role with
Component Role in Metabolism Key DDI Consequences
Transporters
Ritonavir Potent inhibitor of Inhibitor of P-gp, Significantly increases exposure of
CYP3A4; also an BCRP, CYP3A4 substrates. Complex
inducer of CYP1A2, OATP1B1/1B3 [1] [5] interactions due to mixed
2C9, and 2C19 [1] [5] inhibition/induction.
Paritaprevir Substrate of CYP3A4; Substrate of Exposure is dependent on ritonavir
inhibitor of CYP2C8 [1] OATP1B1/3; inhibitor  boosting. Can increase levels of
of OATP1B1/3 [1] OATP1B1/3 substrates (can cause
hyperbilirubinemia).
Ombitasvir  Not a significant Substrate of P-gp [2]  Minimal DDI contribution via
inhibitor or inducer of metabolic pathways.

major CYP enzymes [1]
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. . Role with
Component Role in Metabolism Key DDI Consequences
Transporters
Dasabuvir Substrate of CYP2C8 Substrate of P-gp Contraindicated with strong CYP2C8
(major) and CYP3A and BCRP [2] inhibitors (e.g., gemfibrozil).

(minor) [1]

The following diagram illustrates the workflow for predicting and managing these complex interactions in a

research or clinical setting.
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Troubleshooting Common Experimental & Clinical
Scenarios

Q3: How is population pharmacokinetic modeling performed for this regimen?

Population pharmacokinetic (PopPK) models are developed using data from clinical trials to quantify and

explain variability in drug concentrations. The standard methodology is outlined below [2] [3] [6].

e Data Collection: Use rich or sparse pharmacokinetic sampling data from phase I/l clinical trials.
Plasma concentration-time data are collected from patients receiving the approved doses [2] [3].

¢ Software & Model Building: Employ non-linear mixed-effects methodology in software like
NONMEM. A base structural model (e.g., one- or two-compartment) is developed first [2] [6].

e Covariate Testing: Evaluate demographic (age, weight, sex) and clinical (cirrhosis status, renal
function, HCV subtype) factors as potential covariates on parameters like apparent clearance (CL/F)
and volume of distribution (V/F). This is typically done via stepwise forward inclusion/backward
elimination [2] [6].

¢ Model Evaluation: Validate the final model using goodness-of-fit plots, visual predictive checks, and
bootstrap methods to ensure precise and robust parameter estimates [2] [3].

Q4: We are observing variable drug exposure in our study cohort. Which patient factors are clinically

significant?

Multiple population PK analyses across Phase II and III trials have consistently shown that while certain
covariates have a statistically significant impact on exposure, the magnitude of change is not clinically

meaningful. No dose adjustments are required for the demographics or clinical conditions listed below [2]

[3] [6].

Table 3: Impact of Patient Covariates on Exposure

) Impact on . . .
Covariate . . Impact on Paritaprevir Impact on Dasabuvir
Ombitasvir
Compensated Change is modest; 30-60% higher exposure; 30-60% higher exposure;
Cirrhosis no adjustment [6] no adjustment needed [6] no adjustment needed [6]
Age No clinically relevant ~ No clinically relevant effect No clinically relevant effect
effect [2] [3] [2] [3] [21[3]
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. Impact on
Covariate ) )
Ombitasvir
Body Weight No clinically relevant

effect [2] [3]

Renal Impairment  No clinically relevant

effect [2] [3]

HCV Subtype (1a
vs 1b)

No clinically relevant
effect [2]

Impact on Paritaprevir

No clinically relevant effect

[2] [3]

No clinically relevant effect

[2] [3]

No clinically relevant effect

[2]

Impact on Dasabuvir

No clinically relevant effect

(2] [3]

No clinically relevant effect

[2] [3]

No clinically relevant effect

[2]

Q5: Our lab is investigating ritonavir's boosting mechanism. What are its primary pharmacological

targets?

Ritonavir's role as a pharmacokinetic enhancer extends beyond simple CYP3A4 inhibition. Its complex
interactions with metabolic enzymes and drug transporters are central to its boosting effect and DDI profile,
as visualized below [1] [4] [5].
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Experimental Protocols & Reference Data

For your experimental design and validation, here are summaries of key methodologies from the literature.
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Protocol 1: Population Pharmacokinetic Analysis [2] [6]

¢ Objective: To characterize the population PK of paritaprevir, ombitasvir, dasabuvir, ritonavir, and
ribavirin in HCV genotype 1-infected patients and identify significant covariates.

o Data Source: Combined data from 6 Phase Ill and 1 Phase Il clinical trials. The dataset included over
2,300 patients, both treatment-naive and treatment-experienced, including those with compensated
cirrhosis.

¢ Modeling: Separate population PK models were built for each drug using nonlinear mixed-effects
modeling (NONMEM). Paritaprevir, ombitasvir, and ritonavir were best described by a one-
compartment model, while dasabuvir and ribavirin used a two-compartment model.

e Covariate Analysis: Demographics (age, weight, sex), clinical factors (cirrhosis status, creatinine
clearance), and concomitant medications were tested on CL/F and V/F.

Protocol 2: Drug-Drug Interaction Prediction [1] [7]

¢ Objective: To predict and manage DDls for the 3D regimen.

¢ Mechanistic Assessment: Evaluate each drug component as a substrate, inhibitor, or inducer of
major CYP enzymes (e.g., CYP3A4, CYP2C8) and drug transporters (e.g., P-gp, OATP1B1/3,
BCRP).

¢ Clinical Application: Use the mechanistic data to create DDI tables. Contraindicate combinations
with strong CYP3A4 inducers (e.g., carbamazepine) or strong CYP2C8 inhibitors (e.g., gemfibrozil).
Provide dose modification guidance for other interacting drugs (e.g., reducing the dose of
amlodipine).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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